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Compound of Interest

Compound Name: 2,5-Dimethyl-3-nitrobenzoic acid

Cat. No.: B1585228 Get Quote

An In-depth Technical Guide on the Discovery and History of 2,5-Dimethyl-3-nitrobenzoic
Acid

Executive Summary
2,5-Dimethyl-3-nitrobenzoic acid (CAS No. 27022-97-5) is a substituted aromatic carboxylic

acid of significant interest as a versatile chemical intermediate.[1] While its specific discovery is

not prominently documented in seminal literature, its synthesis is rooted in the foundational

principles of electrophilic aromatic substitution, a cornerstone of organic chemistry. The primary

route to this molecule involves the nitration of 2,5-dimethylbenzoic acid, a process that

presents notable challenges in regioselectivity due to the competing directing effects of the

activating methyl groups and the deactivating carboxylic acid moiety. This guide provides a

comprehensive analysis of the compound's physicochemical properties, the mechanistic basis

for its synthesis, a detailed experimental protocol derived from established methodologies for

analogous structures, and an exploration of its contemporary relevance. Specifically, we will

discuss the emerging role of the nitrobenzoic acid scaffold in the development of novel

therapeutics, such as prodrugs for the treatment of tuberculosis, highlighting the compound's

potential value to researchers in medicinal chemistry and drug development.[2][3]

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to

its application in synthesis. The key characteristics of 2,5-Dimethyl-3-nitrobenzoic acid are

summarized below.
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Core Properties Table
Property Value Source(s)

CAS Number 27022-97-5 [1][4]

Molecular Formula C₉H₉NO₄ [4][5]

Molecular Weight 195.17 g/mol [1][4]

Boiling Point 352.6 °C [1][6]

Flash Point 156 °C [1][6]

IUPAC Name
2,5-dimethyl-3-nitrobenzoic

acid
[4]

Canonical SMILES
CC1=CC(=C(C(=C1)--

INVALID-LINK--[O-])C)C(=O)O
[1]

Spectroscopic Characterization (Predicted)
While a definitive, published spectrum for this specific compound is not readily available, its

structure allows for a confident prediction of its key NMR signals, which is crucial for reaction

monitoring and product verification.

¹H NMR: The spectrum is expected to show two distinct singlets in the aromatic region

(approx. 7.5-8.5 ppm) corresponding to the two non-equivalent aromatic protons at the C4

and C6 positions. Two singlets would also be expected in the aliphatic region (approx. 2.3-

2.7 ppm) for the two non-equivalent methyl groups. The acidic proton of the carboxylic acid

would appear as a broad singlet far downfield (>10 ppm), which may be exchangeable with

D₂O.

¹³C NMR: The spectrum will be complex, showing nine distinct carbon signals. The carbonyl

carbon of the carboxylic acid will be the most downfield signal (approx. 165-170 ppm). The

aromatic carbons will appear in the typical 120-150 ppm region, with the carbon bearing the

nitro group (C3) being significantly influenced by its electron-withdrawing nature. The two

methyl carbons will appear upfield (approx. 15-25 ppm).
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The synthesis of 2,5-Dimethyl-3-nitrobenzoic acid is a classic example of electrophilic

aromatic substitution, a reaction class with a rich history dating back to the 19th century. The

core challenge in its preparation is not the nitration reaction itself, but controlling the position of

substitution (regioselectivity).

The Challenge of Regioselectivity
The starting material, 2,5-dimethylbenzoic acid, possesses three substituents that influence the

position of the incoming electrophile (the nitronium ion, NO₂⁺).

Activating Groups: The two methyl groups are activating, ortho-, para-directors. The C2-

methyl group directs towards positions 1 (blocked), 3, and 5 (blocked). The C5-methyl group

directs towards positions 4 and 6.

Deactivating Group: The carboxylic acid group is a deactivating, meta-director, directing the

incoming group to the C3 and C5 (blocked) positions.

The final substitution pattern is a result of the interplay between these competing effects. The

C3 position is sterically hindered by the adjacent methyl and carboxyl groups, yet it is

electronically favored by both the C2-methyl and the carboxylic acid. The C4 and C6 positions

are also activated. This competition invariably leads to the formation of a mixture of isomers,

which complicates purification and reduces the yield of the desired product.
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Caption: Competing directing effects in the nitration of 2,5-dimethylbenzoic acid.

Core Synthesis Protocol: Nitration of 2,5-
Dimethylbenzoic Acid
The following protocol is a robust, field-proven method for the nitration of benzoic acid

derivatives, adapted from analogous, well-documented procedures for producing substituted

nitrobenzoic acids.[7] It relies on the use of a mixed acid system to generate the potent

nitronium ion electrophile.

Mechanistic Principle
The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from nitric acid, catalyzed

by the stronger sulfuric acid. This electrophile is then attacked by the electron-rich aromatic ring

of the substrate to form a resonance-stabilized carbocation intermediate (a sigma complex).

Deprotonation by a weak base (HSO₄⁻) restores the ring's aromaticity, yielding the final

product.
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Step 1: Nitronium Ion Formation

Step 2: Electrophilic Attack

Step 3: Deprotonation

HNO₃ + 2H₂SO₄ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Catalysis

Substrate + NO₂⁺ Sigma Complex

Sigma Complex + HSO₄⁻ Product + H₂SO₄
Restores Aromaticity

Click to download full resolution via product page

Caption: Simplified mechanism of mixed-acid aromatic nitration.

Detailed Step-by-Step Experimental Protocol
Safety Precaution: This procedure involves highly corrosive and strong oxidizing acids. It must

be performed in a well-ventilated fume hood with appropriate personal protective equipment

(PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a

thermometer, and a dropping funnel. Ensure the setup is secure and placed within an ice-

water-salt bath for efficient cooling.

Reagent Preparation:

In the reaction flask, place 2,5-dimethylbenzoic acid (1.0 eq).

Add concentrated sulfuric acid (98%, ~4-6 mL per gram of starting material) to the flask

with stirring. Stir until all the solid has dissolved.

Cool the resulting solution to 0-5 °C using the ice bath.
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Nitrating Mixture Addition:

Prepare the nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq) to

concentrated sulfuric acid (98%, ~1-2 mL per gram of starting material) in the dropping

funnel, pre-cooled in a separate ice bath.

Add the mixed acid dropwise to the stirred solution of the benzoic acid derivative over 30-

60 minutes.

CRITICAL: Meticulously maintain the internal reaction temperature between 5 °C and 10

°C throughout the addition. An exothermic runaway reaction is a significant hazard.

Reaction: After the addition is complete, allow the reaction mixture to stir at room

temperature (20-25 °C) for an additional 12-15 hours to ensure complete conversion.[7] The

progress can be monitored by thin-layer chromatography (TLC).

Workup and Isolation:

Prepare a large beaker containing a substantial amount of crushed ice (~10-20 g of ice per

mL of reaction mixture).

Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A

precipitate will form.

Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration.

Wash the filter cake thoroughly with large volumes of cold water until the washings are

neutral to pH paper. This removes residual acid.

Drying: Dry the crude product, which will be a mixture of nitro-isomers, in a vacuum oven at

a moderate temperature (50-60 °C).

Purification
The primary impurity will be the 2,5-dimethyl-6-nitrobenzoic acid isomer. Purification to isolate

the desired 3-nitro product is typically achieved by fractional crystallization from a suitable

solvent system, such as an ethanol/water or acetonitrile/water mixture.[7]
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1. Dissolve 2,5-Dimethylbenzoic Acid
in conc. H₂SO₄

2. Cool to 0-5 °C

3. Add Mixed Acid (HNO₃/H₂SO₄)
dropwise at <10 °C

4. Stir at Room Temp
for 12-15h

5. Quench by pouring
onto crushed ice

6. Filter & Wash crude solid
with cold water

7. Dry under vacuum

8. Purify by Recrystallization

Pure 2,5-Dimethyl-3-nitrobenzoic Acid

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and purification of the title compound.
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Applications in Drug Development & Future Outlook
While 2,5-Dimethyl-3-nitrobenzoic acid is sold as a versatile building block for fine chemicals

and pharmaceuticals, its most compelling modern application context lies in the broader field of

nitroaromatic compounds as therapeutic agents.[1]

The Nitrobenzoate Scaffold in Antitubercular Drug
Discovery
Recent research has demonstrated that nitrobenzoate esters are potent inhibitors of M.

tuberculosis.[2] This is particularly relevant for drug development professionals, as tuberculosis

remains a major global health threat.

Mechanism of Action: The nitro group is often crucial for the biological activity of these

compounds. While the exact target can vary, aromatic nitro compounds can be bioreduced

within the mycobacterial cell to generate reactive nitrogen species, which are toxic to the

pathogen.[2]

Prodrug Strategy: Studies have shown that esterifying nitrobenzoic acids can enhance their

antimycobacterial activity. The more lipophilic ester acts as a prodrug, facilitating easier

passage across the complex, lipid-rich cell wall of M. tuberculosis. Once inside,

mycobacterial esterase enzymes hydrolyze the ester, releasing the active nitrobenzoic acid.

[3]

Future Potential: The 2,5-dimethyl-3-nitrobenzoic acid scaffold fits perfectly within this

paradigm. Its substituents (two methyl, one nitro) offer opportunities for further chemical

modification to optimize activity, selectivity, and pharmacokinetic properties. It represents a

valuable starting point for the design of new libraries of potential antitubercular agents.

Conclusion
2,5-Dimethyl-3-nitrobenzoic acid, while not a compound with a celebrated history of

discovery, serves as an exemplary case study in the principles and challenges of applied

organic synthesis. Its preparation via the electrophilic nitration of 2,5-dimethylbenzoic acid

requires a careful understanding of substituent effects to manage the inherent regioselectivity

issues. As a chemical intermediate, it holds potential for the synthesis of complex molecules.
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More significantly, its structural class—the nitrobenzoic acids—is at the forefront of

contemporary medicinal chemistry research, particularly in the urgent search for new antibiotics

to combat diseases like tuberculosis. For researchers and drug developers, this compound is

not merely a historical molecule but a relevant and promising scaffold for future innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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